

Technical Guide: Synthesis and Characterization of 1-(oxan-4-yl)pyrazol-4-amine

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Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The document details a robust two-step synthetic pathway, including the N-alkylation of 4-nitropyrazole followed by nitro group reduction. It outlines detailed experimental protocols for these transformations. The guide also compiles key characterization data and discusses the potential biological significance of this pyrazole derivative, which incorporates a saturated oxane ring, a feature known to enhance physicochemical properties in drug candidates.

Introduction

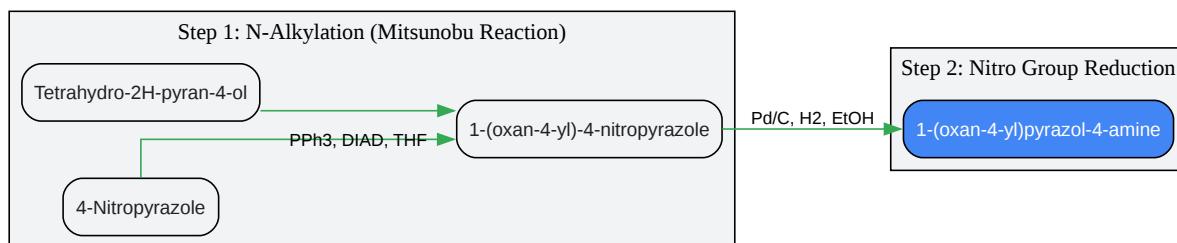
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold. Their versatile biological activities span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The incorporation of a saturated heterocyclic moiety, such as an oxane (tetrahydropyran) ring, can favorably modulate a compound's pharmacokinetic profile by improving solubility, metabolic stability, and three-dimensional complexity for enhanced target binding. 1-(oxan-4-yl)pyrazol-4-amine combines these two valuable pharmacophores, making it an attractive building block for the development of novel therapeutics. This guide presents a detailed methodology for its synthesis and a summary of its key physicochemical properties.

While specific biological targets for this exact molecule are not yet extensively documented, related structures have shown promise as kinase inhibitors, highlighting a potential area for future investigation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synthesis of 1-(oxan-4-yl)pyrazol-4-amine

A reliable and efficient two-step synthesis for 1-(oxan-4-yl)pyrazol-4-amine has been established. The synthetic route commences with the N-alkylation of commercially available 4-nitropyrazole with tetrahydro-2H-pyran-4-ol. This is followed by the reduction of the nitro-intermediate to yield the final product.

Synthetic Pathway



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Caption: Two-step synthesis of 1-(oxan-4-yl)pyrazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

- Materials:
 - 4-Nitropyrazole
 - Tetrahydro-2H-pyran-4-ol
 - Triphenylphosphine (PPh₃)

- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a stirred solution of 4-nitropyrazole (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
 - Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole as a solid.

Step 2: Synthesis of 1-(oxan-4-yl)pyrazol-4-amine

- Materials:
 - 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole
 - 10% Palladium on carbon (Pd/C)

- Ethanol (EtOH) or Methanol (MeOH)
- Hydrogen gas (H₂)
- Celite®

• Procedure:

- To a solution of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add 10% Pd/C (10% w/w).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
- Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
- Concentrate the filtrate under reduced pressure to yield 1-(oxan-4-yl)pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

The structural identity and purity of 1-(oxan-4-yl)pyrazol-4-amine are confirmed through various analytical techniques.

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₃ N ₃ O
Molecular Weight	167.21 g/mol
Appearance	Light-red to Brown Solid
Melting Point (HCl salt)	105-107 °C
Purity (typical)	>97%

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not readily available in the public domain, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.

- ¹H NMR (400 MHz, CDCl₃) δ (ppm):

- ~7.4 (s, 1H, pyrazole C3-H)
- ~7.3 (s, 1H, pyrazole C5-H)
- ~4.2 (tt, 1H, N-CH of oxane)
- ~4.0 (m, 2H, oxane -OCH₂-)
- ~3.5 (m, 2H, oxane -OCH₂-)
- ~3.0 (br s, 2H, -NH₂)
- ~2.1 (m, 2H, oxane -CH₂-)
- ~1.9 (m, 2H, oxane -CH₂-)

- ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

- ~135.0 (pyrazole C4-NH₂)
- ~128.0 (pyrazole C3)
- ~120.0 (pyrazole C5)
- ~67.0 (oxane -OCH₂-)
- ~55.0 (oxane N-CH)
- ~32.0 (oxane -CH₂-)

- Mass Spectrometry (ESI+):

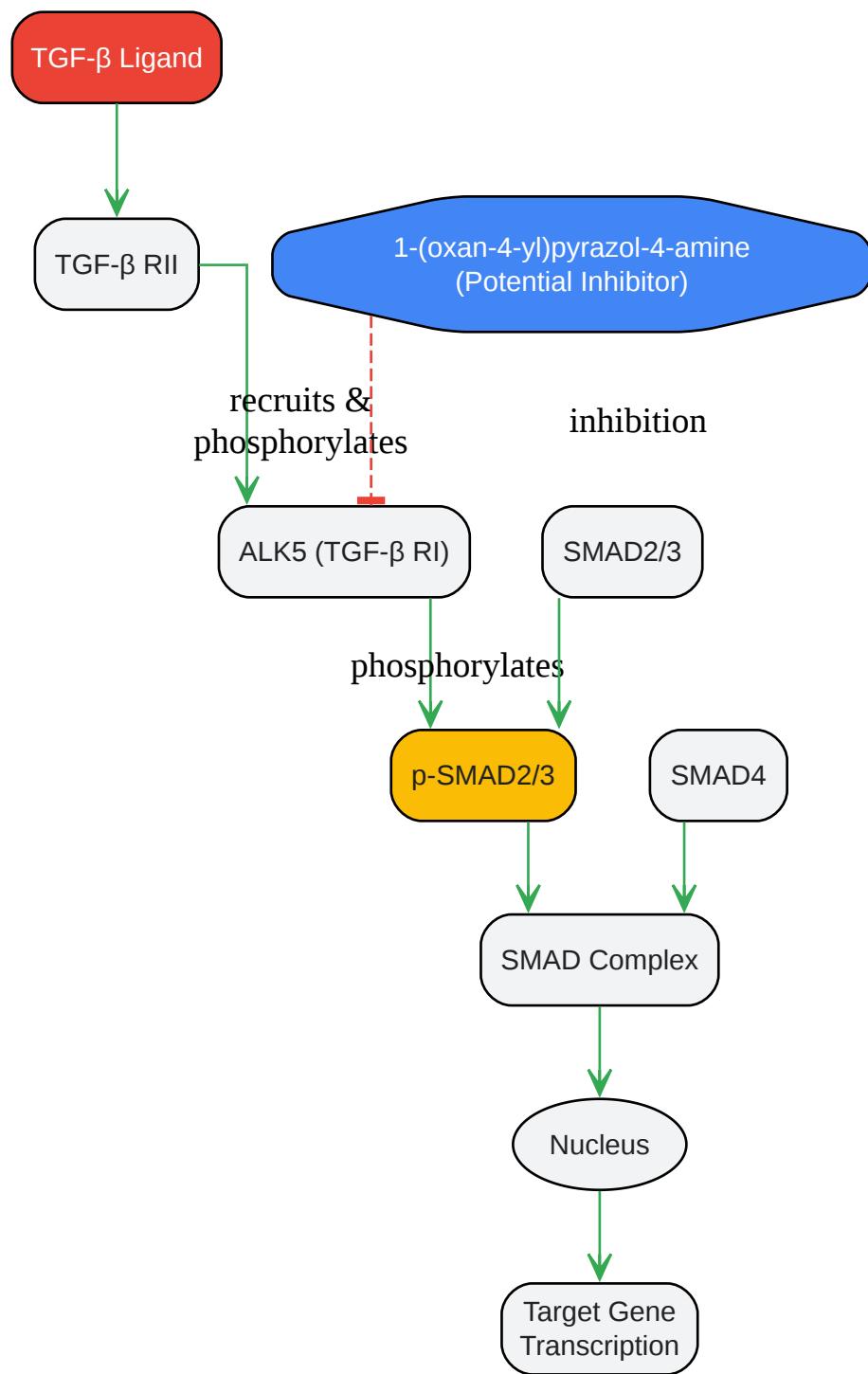
- m/z [M+H]⁺: 168.11

Biological Context and Potential Applications

While specific biological data for 1-(oxan-4-yl)pyrazol-4-amine is limited, the pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs. The strategic incorporation of the oxane moiety is a common approach in drug design to enhance aqueous solubility and metabolic stability.

Potential Signaling Pathway Involvement

Derivatives of 1-(oxan-4-yl)pyrazole have been investigated as inhibitors of various protein kinases. For instance, structurally related compounds have shown potent inhibitory activity against Transforming Growth Factor- β (TGF- β) type I receptor, also known as activin-like kinase 5 (ALK5).^[1] The TGF- β /ALK5 signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with fibrosis and cancer.



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Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine. The described two-step synthetic protocol is robust and amenable to scale-up. While comprehensive biological profiling of this specific compound is yet to be published, its structural features suggest it is a valuable scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate its biological activity and potential applications in drug discovery.

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